molecular formula C23H27N5O3S2 B12132877 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12132877
M. Wt: 485.6 g/mol
InChI Key: SUDXXRWXVMOVDO-SDXDJHTJSA-N
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Description

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazolidinone ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Construction of the pyridopyrimidinone core through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-purity starting materials.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation of the thioxo group may yield sulfoxides or sulfones.
  • Reduction of the carbonyl groups may produce alcohols or amines.
  • Substitution reactions may result in the formation of new derivatives with modified piperazine moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its diverse functional groups suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties could be harnessed for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure.

    Piperazine Derivatives: Compounds containing a piperazine moiety.

    Pyridopyrimidinones: Compounds with a pyridopyrimidinone core.

Uniqueness

What sets 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of these functional groups. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds.

Properties

Molecular Formula

C23H27N5O3S2

Molecular Weight

485.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H27N5O3S2/c29-14-13-25-9-11-26(12-10-25)20-17(21(30)27-8-4-3-7-19(27)24-20)15-18-22(31)28(23(32)33-18)16-5-1-2-6-16/h3-4,7-8,15-16,29H,1-2,5-6,9-14H2/b18-15-

InChI Key

SUDXXRWXVMOVDO-SDXDJHTJSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CCO)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CCO)SC2=S

Origin of Product

United States

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